molecular formula C19H20ClNO7S2 B2615116 ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866051-00-5

ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2615116
CAS No.: 866051-00-5
M. Wt: 473.94
InChI Key: DUSLWRCDMVILOW-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866051-00-5) is a benzoxazine derivative characterized by dual sulfonyl substituents at positions 4 and 6 of the heterocyclic ring. The 4-chlorophenylsulfonyl group introduces strong electron-withdrawing effects, while the ethylsulfonyl moiety further modulates electronic and steric properties. Its InChIKey (DUSLWRCDMVILOW-UHFFFAOYSA-N) and molecular structure (Fig.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonyl-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO7S2/c1-3-27-19(22)18-12-21(30(25,26)14-7-5-13(20)6-8-14)16-11-15(29(23,24)4-2)9-10-17(16)28-18/h5-11,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLWRCDMVILOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866051-00-5) is a compound of significant interest due to its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClNO7S2C_{19}H_{20}ClNO_{7}S_{2}, with a molecular weight of 473.95 g/mol. The compound features a benzoxazine core, which is known for its biological activity.

Biological Activities

1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis . The compound's sulfonamide moiety is crucial for its antibacterial action.

2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. Studies suggest that it can inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and infections respectively . The inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease.

3. Anticancer Activity
this compound has shown potential anticancer effects in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and exhibit cytotoxicity against different cancer lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The sulfonamide group enhances the compound's ability to interact with specific enzymes and receptors within bacterial cells and human tissues.
  • Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

StudyFindings
Kumar et al., 2009Demonstrated anticancer properties in vitro against various cancer cell lines.
Aziz-ur-Rehman et al., 2011Reported significant antibacterial activity against multiple strains.
Tan et al., 2006Showed potential in inhibiting urease activity, suggesting therapeutic applications in infections.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Properties

Research indicates that benzoxazine derivatives, including this compound, possess significant antimicrobial activity. Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. Studies suggest that the sulfonyl group enhances its antibacterial properties, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases by modulating immune responses . The mechanism appears to involve the inhibition of signaling pathways associated with inflammation.

Anticancer Activity

Emerging research has highlighted the anticancer potential of this compound. It has been evaluated for cytotoxic effects on various cancer cell lines, showing promise in inducing apoptosis through the activation of caspase pathways. Notably, studies have indicated that modifications to the benzoxazine core can significantly influence its anticancer activity .

Synthesis Pathways

This compound can be synthesized through various organic reactions:

Synthetic Route Overview

  • Starting Materials : The synthesis typically begins with appropriate benzoxazine precursors.
  • Reagents : Sulfonyl chlorides and ethyl esters are commonly used in the reaction to introduce the sulfonyl and ethyl groups.
  • Reaction Conditions : The reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.

Case Studies

Several case studies have documented the effects and applications of this compound:

Study FocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations .
Anti-inflammatory ResponseReduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages compared to untreated controls .
Cytotoxicity Against Cancer CellsHigher cytotoxicity against breast cancer cells than traditional chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The benzoxazine scaffold permits diverse substitutions, influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Features Biological Relevance
Target Compound 4-(4-Cl-C6H4-SO2), 6-(Et-SO2) Dual sulfonyl groups; strong electron-withdrawing effects Potential enhanced receptor binding and metabolic stability
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) 4-Bn, 6-Cl Chloro substituent at 6; benzyl at 4 Intermediate for formylation studies
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c) 6-Br Bromo substituent at 6 Higher molecular weight (Br vs. Cl); used in cross-coupling reactions
Ethyl 4-benzyl-7-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (9a) 4-Bn, 7-CHO Formyl group at 7 (Vilsmeier-Haack product) Precursor for imidazolinic antihypertensive agents
Ethyl 4-(4-MeO-C6H4-SO2)-6-(Et-SO2)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866050-91-1) 4-(4-MeO-C6H4-SO2), 6-(Et-SO2) Methoxy vs. chloro phenylsulfonyl Altered electronic properties (electron-donating MeO)

Physicochemical Properties

  • Ethyl 4-acetyl-6-chloro derivative (8b): 86–88°C (ether) .
  • Spectroscopic Data :
    • IR: Target compound’s sulfonyl groups expected to show strong ν(SO2) ~1350–1150 cm⁻¹, distinct from acetyl (ν(CO) ~1740 cm⁻¹) or formyl (ν(CHO) ~1700 cm⁻¹) peaks .
    • NMR: Sulfonyl substituents deshield adjacent protons, shifting signals downfield compared to chloro or methyl analogs .

Pharmacological Potential

  • Target Compound : Dual sulfonyl groups may enhance calcium channel blockade or kinase inhibition compared to formyl/acetyl derivatives, though explicit data is lacking.
  • Formylated Derivatives : Demonstrated antihypertensive activity in imidazolinic analogs .
  • Chloro/Bromo Analogs : Serve as intermediates for further functionalization but may exhibit lower metabolic stability due to halogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-1,4-benzoxazine derivatives?

  • Methodology : Utilize multi-step condensation reactions, starting with sulfonylation of aromatic precursors (e.g., 4-chlorobenzenesulfonyl chloride) followed by cyclization with ethyl glycinate derivatives. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the benzoxazine core. Confirm regioselectivity using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to verify sulfonyl group positioning .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; compare retention times against synthetic intermediates.
  • Structural Confirmation : Combine 1H^{1}\text{H}-/13C^{13}\text{C}-NMR, FT-IR (sulfonyl S=O stretch at ~1350–1150 cm1^{-1}), and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction provides definitive proof of stereochemistry .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodology : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane or ethanol/water) yields high-quality crystals. Monitor crystal growth under controlled temperature (20–25°C) to avoid polymorphic variations. X-ray crystallography data from analogous compounds suggest hydrogen-bonding networks stabilize the lattice .

Advanced Research Questions

Q. How do computational models predict the reactivity of the sulfonyl and benzoxazine moieties in electrophilic/nucleophilic environments?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and identify reactive sites. Compare with experimental data (e.g., hydrolysis rates in acidic/basic conditions) to validate predictions. Molecular dynamics simulations can further assess solvent effects on stability .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-containing benzoxazines?

  • Methodology :

  • Assay Variability : Replicate experiments under standardized conditions (e.g., cell lines, incubation time).
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., desulfonated derivatives) that may interfere with bioactivity.
  • Mechanistic Studies : Employ competitive binding assays or knockout models to isolate target interactions. Prior studies on triazolothiadiazines highlight the importance of sulfonyl group orientation in receptor binding .

Q. How can X-ray crystallography elucidate the conformational flexibility of the 3,4-dihydro-2H-benzoxazine ring?

  • Methodology : Compare torsion angles and puckering parameters (Cremer-Pople analysis) across multiple crystal structures. For example, studies on ethyl 4-(4-hydroxyphenyl)-2-oxocyclohexene derivatives revealed chair-like conformations stabilized by intramolecular hydrogen bonds (O–H···O distances: ~2.30–2.55 Å) .

Key Considerations

  • Structural Dynamics : The ethylsulfonyl group may sterically hinder π-π stacking, altering solubility and aggregation behavior in biological assays .
  • Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) meticulously, as moisture can hydrolyze sulfonyl groups .

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